molecular formula C23H43N3O5 B12378135 Perindopril-d3 (erbumine)

Perindopril-d3 (erbumine)

Cat. No.: B12378135
M. Wt: 444.6 g/mol
InChI Key: IYNMDWMQHSMDDE-CMGIUKPSSA-N
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Description

Perindopril-d3 (erbumine) is a deuterated form of perindopril erbumine, an angiotensin-converting enzyme (ACE) inhibitor. It is used primarily for the treatment of hypertension and heart failure. The compound is a prodrug, which means it is metabolized in the body to produce its active form, perindoprilat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perindopril-d3 (erbumine) involves the incorporation of deuterium atoms into the perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of perindopril-d3 (erbumine) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Perindopril-d3 (erbumine) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products

The major product formed from these reactions is perindoprilat, the active metabolite of perindopril-d3 (erbumine). Other minor metabolites may also be formed depending on the specific reaction conditions .

Mechanism of Action

Perindopril-d3 (erbumine) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a reduction in blood pressure. The compound also increases plasma renin activity and decreases aldosterone secretion, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril-d3 (erbumine) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated analogs .

Properties

Molecular Formula

C23H43N3O5

Molecular Weight

444.6 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3;

InChI Key

IYNMDWMQHSMDDE-CMGIUKPSSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC)C(=O)OCC.CC(C)(C)N

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N

Origin of Product

United States

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